Eucalyptol
Overview
Description
Mechanism of Action
Target of Action
Eucalyptol, also known as 1,8-cineole, is a naturally produced cyclic ether and monoterpenoid . It primarily targets airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition . It also has an effect on leukemia cells in vitro .
Mode of Action
This compound interacts with its targets by controlling airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition . It reduces inflammation and pain when applied topically . It also has the ability to kill leukemia cells in vitro .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to decrease oxidative stress by inhibiting reactive oxygen species (ROS), superoxide dismutase (SOD), catalase, and malondialdehyde (MDA) . It also shows anti-inflammatory efficacy by inhibiting NF-kB’s p65 subunit and of IL-1β, IL-6, and TNFα .
Pharmacokinetics
It is known that it is metabolized into 2alpha-hydroxy-1,8-cineole and 3alpha-hydroxy-1,8-cineole .
Result of Action
The action of this compound results in a number of molecular and cellular effects. It controls airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition . It is an effective treatment for nonpurulent rhinosinusitis . This compound reduces inflammation and pain when applied topically . It also kills leukemia cells in vitro .
Action Environment
The action of this compound can be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
Eucalyptol interacts with a variety of enzymes, proteins, and other biomolecules. It has been shown to suppress lipopolysaccharide (LPS)-induced proinflammatory cytokine production through the action of NF-κB, TNF-α, IL-1β, and IL-6 and the extracellular signal-regulated kinase (ERK) pathway . It also reduces oxidative stress through the regulation of signaling pathways and radical scavenging .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It has been shown to reduce inflammation and pain when applied topically . In addition, it has been found to control airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It has been shown to inhibit the production and synthesis of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), leukotriene B4, and thromboxane B2 in human blood monocytes . Furthermore, molecular docking findings supported the anti-arthritic efficacy of this compound exhibited high binding interaction against IL-17, TNF-α, IL-4, IL-10, iNOS NF-κB, 5-LOX, and COX-2 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in several cell and animal models as well as in patients with chronic diseases . Over time, this compound has been shown to have a significant impact on reducing oxidative stress in SH-SY5Y cells, which serve as a model to study neurodegenerative disorders .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Oral administration of this compound at various doses (100, 200, and 400 mg/kg) significantly reduced paw edema, body weight loss, 5-LOX, PGE2, and Anti-CCP levels . It has also been shown to reduce the severity of Complete Freund’s adjuvant-induced arthritis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is generated from geranyl pyrophosphate (GPP) which isomerizes to (S)-linalyl diphosphate (LPP). Ionization of the pyrophosphate, catalyzed by cineole synthase, produces this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can pass the blood–brain barrier and hence can be used as a carrier to deliver drugs to the brain via a microemulsion system .
Subcellular Localization
Given its lipophilic nature and its ability to pass the blood-brain barrier, it is likely that this compound can diffuse across cell membranes and localize in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cineole can be synthesized through the rearrangement of terpin hydrate or terpineol. This process involves the reaction of these compounds with acids such as 50% sulfuric acid or 85% phosphoric acid in the presence of a solvent that is immiscible with the aqueous acid phase . The cineole-containing solvent layer is then separated from the acid.
Industrial Production Methods: The primary industrial source of cineole is eucalyptus oil, which contains up to 90% of this compound. The extraction process typically involves steam distillation, where eucalyptus leaves are subjected to steam, and the resulting mixture of water and oil is condensed and separated to yield pure cineole .
Chemical Reactions Analysis
Types of Reactions: Cineole undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms crystalline adducts with hydrohalic acids, o-cresol, resorcinol, and phosphoric acid, which are useful for purification .
Common Reagents and Conditions:
Oxidation: Cineole can be oxidized using reagents such as potassium permanganate or chromic acid.
Reduction: Reduction of cineole can be achieved using hydrogen in the presence of a catalyst like palladium.
Substitution: Cineole can undergo substitution reactions with halogens under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of cineole, such as hydroxycineole and halogenated cineole compounds.
Scientific Research Applications
Cineole has a wide range of scientific research applications:
Chemistry: Cineole is used as a solvent and reagent in organic synthesis due to its unique chemical properties.
Comparison with Similar Compounds
Cineole is often compared with other monoterpenoids and cyclic ethers, such as:
Limonene: Another monoterpenoid with a citrus aroma, used in cleaning products and as a solvent.
Menthol: A cyclic terpene alcohol with a cooling sensation, commonly used in topical analgesics and oral hygiene products.
Camphor: A bicyclic monoterpene ketone with a strong odor, used in medicinal and aromatic applications.
Cineole stands out due to its unique combination of aromatic, medicinal, and industrial applications, making it a versatile and valuable compound .
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Record name | 1,8-CINEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020616 | |
Record name | 1,8-Cineol | |
Source | EPA DSSTox | |
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Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |
Record name | 1,8-CINEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Eucalyptol | |
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URL | https://haz-map.com/Agents/4421 | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | CINEOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
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Flash Point |
49 °C (120 °F) - closed cup | |
Record name | CINEOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
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Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | CINEOLE | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |
Record name | 1,8-CINEOL | |
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Record name | CINEOLE | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.9 [mmHg], 1.90 mm Hg at 25 °C | |
Record name | Eucalyptol | |
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Record name | CINEOLE | |
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Color/Form |
Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |
CAS No. |
470-82-6 | |
Record name | 1,8-CINEOL | |
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Record name | 1,8-Cineole | |
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Melting Point |
34.7 °F (NTP, 1992), 1.5 °C | |
Record name | 1,8-CINEOL | |
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Retrosynthesis Analysis
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